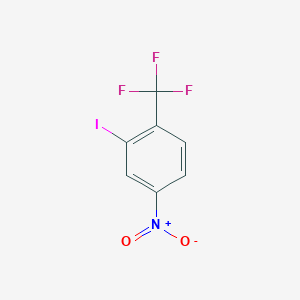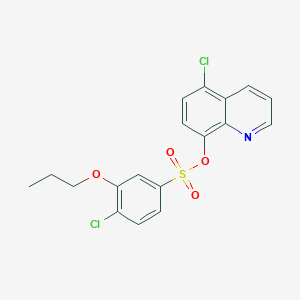
2-Iodo-4-nitro-1-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Iodo-4-nitro-1-(trifluoromethyl)benzene” is a chemical compound with the linear formula C7H3F3INO2 . It has a molecular weight of 317.007 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with iodine, nitro, and trifluoromethyl groups attached to it . The exact positions of these groups can vary, which would result in different isomers of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted boiling point of 286.6±40.0° C at 760 mmHg and a predicted density of 2.0±0.1 g/cm3 .科学的研究の応用
2-Iodo-4-nitro-1-(trifluoromethyl)benzene is used in various scientific research applications. It has been used in the study of protein-protein interactions in order to understand the structure and function of proteins. It has also been used in the synthesis of bioactive compounds such as enzymes, hormones, and antibiotics. Additionally, this compound has been used to study the mechanism of action of certain drugs, such as antifungal and antiviral drugs.
作用機序
The mechanism of action of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene is not fully understood. However, it is believed to act as a catalyst in various reactions by forming an intermediate complex with the reactants. This complex is then broken down, resulting in the formation of the desired product. Additionally, this compound may act as an electron donor, donating electrons to the reactants and thus facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that it can act as a catalyst in various reactions, and it may also act as an electron donor. Additionally, this compound has been shown to interact with proteins, which may affect the structure and function of proteins.
実験室実験の利点と制限
The main advantage of using 2-Iodo-4-nitro-1-(trifluoromethyl)benzene in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a highly reactive compound, making it useful for a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. It is a highly toxic compound, and it can react with other compounds in unexpected ways, which may lead to unwanted side reactions. Additionally, it is not very stable and can decompose over time.
将来の方向性
There are several potential future directions for the use of 2-Iodo-4-nitro-1-(trifluoromethyl)benzene. It could be used in the development of new drugs and therapies, as well as in the synthesis of new compounds. Additionally, it could be used in the study of protein-protein interactions in order to better understand the structure and function of proteins. Additionally, this compound could be used in the study of the mechanism of action of certain drugs, such as antifungal and antiviral drugs. Furthermore, this compound could be used in the study of biochemical and physiological effects of certain compounds.
合成法
2-Iodo-4-nitro-1-(trifluoromethyl)benzene can be synthesized in several ways. One method involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic acid and sodium iodide in aqueous ethanol. Another method involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic anhydride in the presence of potassium iodide in acetonitrile. The third method involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic acid and sodium iodide in the presence of anhydrous sodium carbonate.
Safety and Hazards
特性
IUPAC Name |
2-iodo-4-nitro-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-1-4(12(13)14)3-6(5)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQIWTSUPAYASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)



![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)
![2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2782405.png)
![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2782407.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2782415.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide](/img/structure/B2782420.png)